Azosulfamide disodium salt;Neoprontosil disodium salt
CAS No.:
Cat. No.: VC20530871
Molecular Formula: H6N6O4S2
Molecular Weight: 218.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | H6N6O4S2 |
|---|---|
| Molecular Weight | 218.22 g/mol |
| Standard InChI | InChI=1S/H6N6O4S2/c1-11(7,8)5-3-4-6-12(2,9)10/h(H,4,5)(H,3,6)(H2,1,7,8)(H2,2,9,10) |
| Standard InChI Key | KTHUNAISSBYPFC-UHFFFAOYSA-N |
| Canonical SMILES | NS(=O)(=O)NNN=NS(=O)(=O)N |
Introduction
Chemical Identity and Physicochemical Properties
Azosulfamide disodium salt (Neoprontosil disodium salt) is an azo-linked sulfonamide compound derived from sulfanilamide and hydroxynaphthalene sulfonic acid. Its molecular structure integrates a sulfonamide moiety, critical for antibacterial activity, with a naphthalene sulfonic acid group that enhances aqueous solubility via disodium salt formation. The compound’s molecular formula is , yielding a molecular weight of 218.22 g/mol.
Table 1: Key Physicochemical Properties of Azosulfamide Disodium Salt
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.22 g/mol |
| Solubility | Water-soluble (disodium salt form) |
| Stability | Sensitive to pH, temperature, and light |
| Biological Activity | Antibacterial (gram-positive and some gram-negative bacteria) |
As a disodium salt, Azosulfamide exhibits markedly improved water solubility compared to non-ionic sulfonamides, facilitating parenteral administration in early clinical use. Stability profiles indicate susceptibility to degradation under extreme pH conditions or prolonged light exposure, necessitating controlled storage environments.
Historical Context and Development
The development of Azosulfamide disodium salt is inextricably linked to the broader narrative of sulfonamide antibiotics. Prontosil, the first commercially available sulfonamide, was limited by poor solubility and systemic absorption. Neoprontosil (Azosulfamide disodium salt) was synthesized to overcome these challenges, introducing ionizable sulfonic acid groups neutralized by sodium ions.
Table 2: Comparative Analysis of Prontosil and Neoprontosil
| Parameter | Prontosil | Neoprontosil (Azosulfamide Disodium Salt) |
|---|---|---|
| Solubility | Low (requires metabolic activation) | High (direct aqueous solubility) |
| Bioavailability | Limited | Enhanced systemic absorption |
| Clinical Use | Topical infections | Systemic bacterial infections |
This structural modification enabled intravenous and intramuscular administration, expanding its therapeutic scope to systemic infections such as streptococcal sepsis and pneumococcal pneumonia. By the mid-20th century, Neoprontosil became a cornerstone of antibacterial therapy until the advent of penicillin and other β-lactam antibiotics.
Mechanism of Antibacterial Action
Azosulfamide disodium salt exerts bacteriostatic effects by targeting the bacterial folate synthesis pathway. As a structural analog of para-aminobenzoic acid (PABA), it competitively inhibits dihydropteroate synthase (DHPS), the enzyme responsible for converting PABA into dihydrofolic acid.
Without dihydrofolate, bacteria cannot synthesize thymidine, purines, or amino acids, halting DNA replication and cellular proliferation. This mechanism is selectively toxic to bacteria, which synthesize folate de novo, unlike humans who acquire it dietary.
Research Findings and Clinical Efficacy
Table 3: Clinical Profile of Azosulfamide Disodium Salt
| Indicator | Detail |
|---|---|
| Spectrum of Activity | Gram-positive bacteria, some gram-negative |
| Resistance Development | Observed within 5–10 years of widespread use |
| Adverse Effects | Crystalluria, hypersensitivity reactions |
| Modern Status | Superseded by β-lactams, tetracyclines |
While Azosulfamide disodium salt is no longer a first-line therapeutic, its historical impact persists in antibiotic research. Modern studies employ it as a reference compound to explore sulfonamide resistance mechanisms, particularly mutations in the folP gene encoding DHPS. Additionally, its synthesis pathway informs current efforts to optimize drug solubility through salt formation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume